molecular formula C8H13ClN2O2 B1593805 1-(Chloroacetyl)piperidine-4-carboxamide CAS No. 375359-83-4

1-(Chloroacetyl)piperidine-4-carboxamide

Cat. No. B1593805
M. Wt: 204.65 g/mol
InChI Key: OFKMNEOSQMJCJZ-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)piperidine-4-carboxamide is a specialty product used in proteomics research . It has a molecular formula of C8H13ClN2O2 and a molecular weight of 204.66 g/mol .


Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and H NMR .


Molecular Structure Analysis

Piperidine-4-carboxamide derivatives are potent dopamine reuptake inhibitors . They have been shown to relieve pain and achieve analgesia in mice .


Chemical Reactions Analysis

Piperidine-4-carboxamide derivatives have been synthesized by treating piperidine-4-carboxamide with 4-nitrobenzene sulfonyl chloride and methyl propionate . The reactions were monitored by TLC using pre-coated silica gel, GF-254, and were visualized under ultraviolet light at 254nm and 360nm .


Physical And Chemical Properties Analysis

1-(Chloroacetyl)piperidine-4-carboxamide has a molecular formula of C8H13ClN2O2 and a molecular weight of 204.66 g/mol .

Scientific Research Applications

1. Inhibition of Human Coronaviruses

  • Summary of Application: This compound has been evaluated for its in vitro activities against human α-coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines .
  • Methods of Application: The compound showed antiviral activity in NL63-infected Vero and MK2 cells . The EC50 (half-maximal effective concentration) was 2.5± 0.15 µM and 1.5 ± 0.2 µM, respectively .
  • Results or Outcomes: The compound inhibited SARS-CoV-2 in both Vero E6 and Calu-3 cells . A comparison of the activity of NCGC2955 and a structurally related analog (153) in SARS-CoV-2-infected Calu-3 cells revealed similar EC50 (0.2 ± 0.02 µM and 0.11 ± 0.04 µM, respectively) .

2. Anti-Cytomegalovirus Activity

  • Summary of Application: Piperidine-4-carboxamide analogs were studied for their anti-cytomegalovirus activity .
  • Methods of Application: The compounds were tested in cell-based assays using the Western Equine Encephalitis Virus (WEEV) replicons .
  • Results or Outcomes: The compounds showed half-maximal inhibitory concentrations of 1 µM and selectivity indices of >100 .

properties

IUPAC Name

1-(2-chloroacetyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O2/c9-5-7(12)11-3-1-6(2-4-11)8(10)13/h6H,1-5H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKMNEOSQMJCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351976
Record name 1-(chloroacetyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloroacetyl)piperidine-4-carboxamide

CAS RN

375359-83-4
Record name 1-(chloroacetyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloroacetyl)piperidine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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